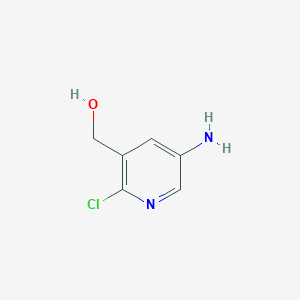
(5-Amino-2-chloropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-chloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-chloropyridin-3-yl)methanol typically involves the chlorination of 3-pyridinemethanol followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pyridine, such as substituted amines, aldehydes, and carboxylic acids .
Scientific Research Applications
(5-Amino-2-chloropyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2-chloropyridin-4-yl)methanol: Similar in structure but with the amino and chloro groups at different positions.
(3-Amino-5-chloropyridin-2-yl)methanol: Another structural isomer with different positioning of functional groups.
Uniqueness
(5-Amino-2-chloropyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(5-amino-2-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |
InChI Key |
MJDSQOUWJXSYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050496.png)

![1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine](/img/structure/B15050499.png)
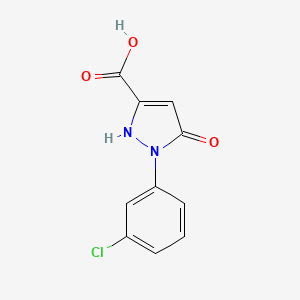
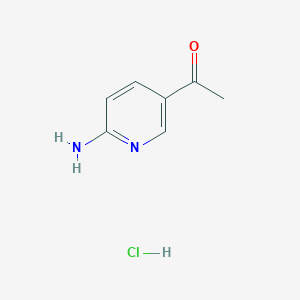
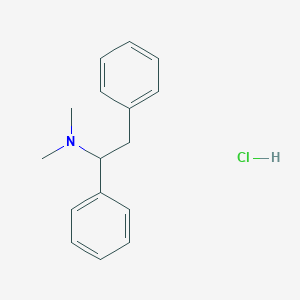
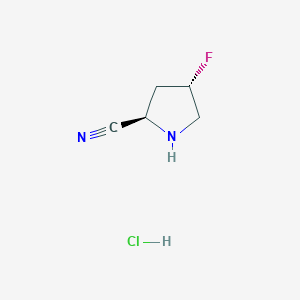

![3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050549.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050554.png)
![1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one](/img/structure/B15050560.png)
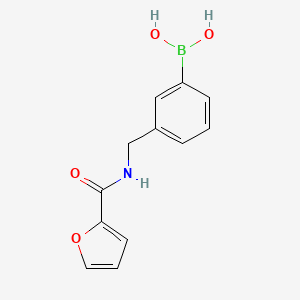
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B15050571.png)
![2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B15050575.png)
